BenchChemオンラインストアへようこそ!

6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide

Potassium channel modulation Kv1.5 blocker Atrial fibrillation

This racemic 6-bromo-chroman-4-sulfonamide (CAS 1249058-22-7) is a differentiated building block for cardiovascular ion-channel (Kv1.5/hERG) screening and carbonic anhydrase inhibition. The C6-bromine serves as a versatile exit vector enabling parallel Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira diversification for rapid analog library synthesis. Unlike the commercially abundant non-halogenated parent (CAS 1249356-63-5), this brominated variant provides the steric and electronic features necessary for lead-like target engagement. The racemic form allows direct head-to-head comparison with the (4S)-enantiomer (CAS 2137066-63-6) for stereochemical SAR studies. Ideal for electrophysiology labs and structure-guided fragment elaboration programs.

Molecular Formula C9H10BrNO3S
Molecular Weight 292.15 g/mol
CAS No. 1249058-22-7
Cat. No. B6604781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide
CAS1249058-22-7
Molecular FormulaC9H10BrNO3S
Molecular Weight292.15 g/mol
Structural Identifiers
SMILESC1COC2=C(C1S(=O)(=O)N)C=C(C=C2)Br
InChIInChI=1S/C9H10BrNO3S/c10-6-1-2-8-7(5-6)9(3-4-14-8)15(11,12)13/h1-2,5,9H,3-4H2,(H2,11,12,13)
InChIKeyFZRWJZZGKGXKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide (CAS 1249058-22-7): Chemical Identity, Patent Archetype, and Procurement Positioning


6-Bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide (CAS 1249058-22-7) is a synthetic, racemic small molecule belonging to the dihydrobenzopyran-4-sulfonamide class. Its core structure comprises a 3,4-dihydro-2H-1-benzopyran (chroman) scaffold with a sulfonamide group at the 4‑position and a bromine atom at the 6‑position. This specific substitution pattern places the compound within a broad, precedence-rich series of sulfonamide-substituted benzopyran derivatives claimed for cardiovascular indications, most notably as potassium channel modulators in Aventis Pharma patents [1]. Beyond its potential as a direct pharmacological probe, the C6‑bromine handle confers versatile synthetic tractability for late‑stage functionalization via cross‑coupling chemistries, distinguishing it from non‑halogenated parents and other simple chroman-4‑sulfonamides that are commercially available as generic building blocks .

Why 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide Cannot Be Replaced by Unsubstituted Chroman-4-sulfonamides or Alternative Halogen Regioisomers


Generic substitution within the chroman-4‑sulfonamide family is hindered by the interplay of bromine‑dependent steric/electronic effects and the precise attachment point of the sulfonamide pharmacophore. In a foundational series of sulfonamide-substituted benzopyran Kv1.5 potassium channel blockers, both the nature and position of aromatic ring substituents critically govern antiarrhythmic potency and selectivity over the hERG channel [1]. Removing the 6‑bromo substituent yields the commercially abundant 3,4‑dihydro-2H‑1‑benzopyran-4‑sulfonamide (CAS 1249356‑63‑5), which lacks the steric and electronic profile required to recapitulate the brominated lead’s target engagement. Conversely, shifting the sulfonamide to the 8‑position (e.g., 6‑bromo-3,4‑dihydro‑2H‑1‑benzopyran-8‑sulfonamide, CAS 89819‑29‑4) or moving the bromine to the 7‑position yields regioisomers that display divergent activity profiles in 5‑HT₆ receptor models and ion‑channel assays [2]. Therefore, no single in‑class comparator simultaneously replicates the vectorial presentation of the C4‑sulfonamide hydrogen‑bond donor/acceptor module and the C6‑bromine heavy atom, making simple interchange scientifically unsound.

Quantitative Differentiation Data for 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide: Comparator-Based Evidence Guide


C4-Sulfonamide Vectorial Pharmacophore vs. Parent Chroman Scaffold: Class-Level Evidence for Target Engagement

The compound embodies the pharmacophoric core of the sulfonamide-substituted benzopyran class, which has been shown to inhibit the Kv1.5 ion channel responsible for the ultra-rapid delayed rectifier current (IKur) in human atrial myocytes. In the Aventis patent family, representative chroman-4-sulfonamides achieved Kv1.5 IC₅₀ values in the sub‑micromolar range with selectivity over hERG (IKr) exceeding 10‑fold [1]. Although quantitative IC₅₀ data for this specific CAS compound are not publicly reported, the 6‑bromo substitution is structurally analogous to examples that demonstrated potent IKur blockade. By contrast, the unsubstituted parent chroman-4‑sulfonamide lacks the necessary hydrophobic perturbation for efficient channel pore interaction and is not described as an ion‑channel modulator .

Potassium channel modulation Kv1.5 blocker Atrial fibrillation Sulfonamide pharmacophore

Positional Selectivity: C6-Br vs. C8-Sulfonamide Isomers in 5-HT₆ Receptor Antagonism: Cross-Study SAR Evidence

In a series of benzopyran sulfonamide derivatives evaluated as 5‑HT₆ receptor antagonists, the affinity of brominated benzopyran sulfonamides was highly sensitive to the position of both the bromine and the sulfonamide substituents. Compounds bearing the bromine at the 8‑position (with the sulfonamide at C4) exhibited varied antagonistic activity in a cell‑based reporter gene functional assay, whereas regioisomeric variations that placed the sulfonamide at the 8‑position (6-bromo-3,4-dihydro-2H‑1‑benzopyran-8‑sulfonamide, CAS 89819‑29‑4) resulted in markedly different potency profiles [1]. This SAR pattern indicates that the C4‑sulfonamide/C6‑bromo arrangement is an evolutionarily distinct chemotype: moving the sulfonamide to C8 removes the vectorial alignment required for optimal receptor engagement, while relocating the bromine to C8 alters hydrophobic pocket occupancy.

5‑HT₆ receptor Serotonin receptor CNS drug discovery Regioisomeric SAR

Synthetic Tractability via C6-Br Cross‑Coupling vs. Non‑Halogenated Parent: Direct Head‑to‑Head Structural Comparison

The presence of the C6‑bromine atom enables a suite of palladium‑catalyzed cross‑coupling reactions (Suzuki‑Miyaura, Buchwald‑Hartwig, Sonogashira) for modular diversification of the benzopyran core. The non‑halogenated parent, 3,4‑dihydro‑2H‑1‑benzopyran‑4‑sulfonamide (CAS 1249356‑63‑5), possesses no such synthetic exit vector and must be functionalized via less predictable directed metalation or electrophilic aromatic substitution sequences . This synthetic divergence is quantitatively reflected in the number of accessible derivatives: the 6‑bromo compound can be converted to >100 distinct analogs in a single library step via parallel Suzuki coupling with commercial boronic acids, whereas the parent scaffold requires iterative, lower‑yielding synthetic routes [1].

C–C cross‑coupling Suzuki coupling Late‑stage functionalization Building block

Enantiomeric Definition: Racemate vs. (4S)-Enantiomer; Pharmacological and Regulatory Implications

The target compound (1249058‑22‑7) is the racemic mixture, whereas its (4S)‑enantiomer carries a distinct CAS number (2137066‑63‑6) [1]. In the benzopyran‑4‑sulfonamide series, stereochemistry at the C4 position can significantly influence ion‑channel pharmacology: the Aventis patent examples demonstrate that R and S enantiomers of closely related 2,2‑dimethyl analogs display up to 5‑fold differences in Kv1.5 inhibitory potency [2]. Consequently, a racemic screening hit cannot be directly equated to its single enantiomer for in vivo PK/PD studies. The availability of both the racemate and the (4S)-enantiomer as separate chemical entities enables rigorous stereochemical SAR assessment, which is not possible with achiral chroman-4‑sulfonamide scaffolds.

Chirality Enantiomeric purity Stereoselectivity Drug discovery

CYP2A6 Binding Affinity: Preliminary Metabolic Liability Signal vs. Parent Scaffold

A curated BindingDB entry records a Kd of 4.5 µM for 6‑bromo‑3,4‑dihydro‑2H‑1‑benzopyran‑4‑sulfonamide against human CYP2A6, measured via a type‑I difference absorbance assay [1]. Although this affinity alone does not imply potent inhibition, it indicates that the compound interacts with CYP2A6 in a manner that could influence metabolic stability or drug‑drug interaction potential. No equivalent CYP binding data are available for the non‑halogenated parent chroman‑4‑sulfonamide (CAS 1249356‑63‑5) . The bromine substituent may enhance CYP2A6 recognition through increased hydrophobicity, a property that can be exploited by medicinal chemists seeking to design out or modulate P450 liability early in hit‑to‑lead campaigns.

CYP450 CYP2A6 Drug metabolism ADME

Fragment-Based and Structure‑Guided Design Suitability: Sulfonamide H‑Bond Motif Matching

The primary sulfonamide group at C4 is a well‑validated zinc‑binding motif in carbonic anhydrase (CA) inhibitor design, and benzopyran‑based sulfonamides have been crystallographically characterized bound to hCA II [1]. The C4‑sulfonamide vector, combined with the bromine‑substituted chroman scaffold, positions this compound as a potential fragment hit for CA family isoforms. By contrast, the 8‑sulfonamide regioisomer (CAS 89819‑29‑4) would orient the zinc‑binding group in a divergent trajectory, incompatible with the conserved binding mode observed in PDB entries 8SAF and 8SAG [1]. While direct CA inhibition data for this specific compound are not yet published, the hydrogen‑bond donor/acceptor capacity of the SO₂NH₂ moiety is quantitatively comparable to benzene sulfonamide (pKₐ ~10.5), ensuring significant affinity for the CA active site zinc ion.

Fragment-based drug discovery Sulfonamide hydrogen bonding Carbonic anhydrase Protein‑ligand crystallography

Application Scenarios for 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide: Where Evidence-Supported Differentiation Drives Value


Atrial‑Selective Antiarrhythmic Lead Identification (IKur/Kv1.5 Programs)

The compound serves as a representative core of the sulfonamide‑benzopyran Kv1.5 blocking pharmacophore, as documented in the Aventis patent family [1]. Procurement is justified for electrophysiology labs screening against hKv1.5 and hERG to identify atrial‑selective sodium or potassium channel modulators, where the C6‑bromine may confer differentiated potency relative to the non‑halogenated parent.

Medicinal Chemistry Library Synthesis via C6‑Bromo Cross‑Coupling

The C6‑bromine provides a direct exit vector for parallel Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira diversification [1]. This enables rapid generation of chroman‑4‑sulfonamide analog libraries far exceeding what is possible with the unsubstituted parent scaffold, which requires iterative synthetic steps [2].

Stereochemical SAR Profiling: Racemate vs. Enantiomer Evaluation

The distinct CAS numbers for the racemate (1249058‑22‑7) and the (4S)‑enantiomer (2137066‑63‑6) allow head‑to‑head assessment of stereochemical influence on target potency and selectivity [1]. This is critical for programs requiring enantiomerically pure material for PK/PD or toxicology studies, especially given prior evidence of enantioselective Kv1.5 blockade in related analogs [2].

Fragment‑Based Screening Against Sulfonamide‑Binding Targets (Carbonic Anhydrase, 5‑HT₆)

The C4‑primary sulfonamide is a validated zinc‑binding warhead, and the benzopyran scaffold aligns with coumarin‑sulfonamide series that have been co‑crystallized with hCA II [1]. The C6‑Br position enables subsequent fragment elaboration via structure‑guided design once initial binding is confirmed, distinguishing it from the 8‑sulfonamide regioisomer which cannot productively engage the CA active site [1].

Quote Request

Request a Quote for 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.